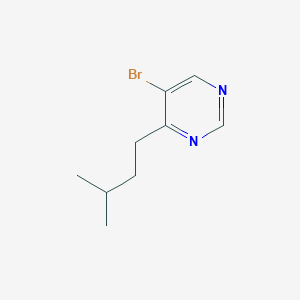

5-Bromo-4-isopentylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(3-methylbutyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNXLDSTEUTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650039 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-42-7 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-isopentylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-isopentylpyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its known chemical properties. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While general characteristics can be inferred from related structures, specific quantitative data on physical properties, detailed synthetic protocols, biological activity, and spectral analyses are not publicly available at this time. This document outlines the available information and highlights areas requiring further experimental investigation.

Core Chemical Properties

While specific experimental values for melting point, boiling point, and solubility of this compound are not available in published literature, a summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂ | [1][2][3] |

| Molecular Weight | 229.12 g/mol | [1][2][3] |

| CAS Number | 951884-42-7 | [1][2][3] |

| Canonical SMILES | CCC(C)CC1=C(Br)C=NC=N1 | Inferred from name |

| InChI Key | Inferred from structure | Not available |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature. However, general synthetic strategies for 4-alkyl-5-bromopyrimidines can provide a foundational approach for its preparation. One common method involves the condensation of a β-keto ester or a related precursor with an appropriate amidine, followed by bromination.

A plausible, though unverified, synthetic workflow is proposed below.

Caption: Proposed synthesis of this compound.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization. Researchers should consult literature on the synthesis of analogous 4-alkyl-5-bromopyrimidines for detailed reaction conditions and purification methods.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and antimicrobial effects.[4][5][6] The isopentyl and bromo substituents on the pyrimidine core of this compound suggest it could be a candidate for screening in various biological assays.

Due to the absence of biological data, no signaling pathways associated with this compound can be described. A general workflow for initial biological screening is presented below.

Caption: General workflow for biological activity screening.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been found in the public domain. The acquisition and analysis of such data would be crucial for the unambiguous identification and characterization of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its physical properties, a validated synthetic protocol, biological activity, and spectral data. The information presented in this guide is based on the limited data available and inferences from related compounds.

Future research efforts should focus on:

-

Synthesis and Purification: Development and publication of a detailed, reproducible synthetic protocol.

-

Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.

-

Spectroscopic Analysis: Full spectral characterization (NMR, MS, IR, etc.) to confirm its structure and provide reference data.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic applications.

This technical guide serves as a starting point for researchers interested in this compound and underscores the need for foundational research to unlock its potential.

References

- 1. 951884-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. ajpp.in [ajpp.in]

- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

In-depth Technical Guide: Physicochemical Properties of 5-Bromo-4-isopentylpyrimidine

Disclaimer: 5-Bromo-4-isopentylpyrimidine is a novel or not extensively characterized compound. The following technical guide is a predictive and methodological framework based on the analysis of its structural motifs and established principles in medicinal chemistry and drug development. The experimental protocols provided are generalized standard operating procedures for the characterization of a new chemical entity (NCE) with this structure.

Introduction

This document provides a comprehensive technical overview of the predicted physicochemical properties of the novel pyrimidine derivative, this compound. Pyrimidine scaffolds are of significant interest in drug discovery, forming the core of numerous approved therapeutics. The introduction of a bromine atom at the 5-position and an isopentyl group at the 4-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target engagement profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the anticipated properties of this molecule and the experimental approaches to confirm them.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound based on computational models and the known effects of its constituent functional groups.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₉H₁₃BrN₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 229.12 g/mol | Influences diffusion, bioavailability, and formulation. |

| Appearance | White to off-white solid | Important for formulation and handling. |

| Melting Point | 80 - 120 °C | Indicator of purity and lattice energy. |

| Boiling Point | > 250 °C (decomposes) | Relevant for purification and stability at high temperatures. |

| LogP (o/w) | 2.5 - 3.5 | A key measure of lipophilicity, impacting solubility, permeability, and metabolism. |

| pKa (most basic) | 1.5 - 2.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |

| Aqueous Solubility | Low to moderate | Critical for absorption and formulation of oral and parenteral dosage forms. |

| Polar Surface Area (PSA) | ~25 Ų | Affects membrane permeability and blood-brain barrier penetration. |

Experimental Protocols

The following are detailed experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Determination of LogP (Octanol-Water Partition Coefficient)

-

Method: Shake-flask method (OECD Guideline 107).

-

Procedure:

-

A solution of this compound of a known concentration is prepared in n-octanol.

-

An equal volume of water (or buffer of a specific pH, e.g., 7.4) is added to a flask containing the octanol solution.

-

The flask is shaken vigorously for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to separate the octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

-

Method: Equilibrium shake-flask method.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

The solubility is reported in units such as mg/mL or µM.

-

Determination of pKa

-

Method: Potentiometric titration or UV-spectrophotometric analysis.

-

Procedure (UV-spectrophotometric):

-

A series of buffers with a range of known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution to create solutions of constant compound concentration but varying pH.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the ionized and unionized forms of the compound have different extinction coefficients is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

Visualization of Methodologies and Potential Biological Context

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound like this compound.

Workflow for Physicochemical Characterization.

Hypothetical Signaling Pathway: Kinase Inhibition

Pyrimidine derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a kinase inhibitor, a common mechanism for anti-cancer and anti-inflammatory drugs.

Hypothetical Kinase Inhibition Pathway.

Conclusion

While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its initial characterization. The predicted physicochemical properties suggest a molecule with moderate lipophilicity and potentially low aqueous solubility, characteristics that will need to be carefully considered in formulation and preclinical development. The provided experimental protocols offer standard methods for elucidating these properties, and the visualized workflow and hypothetical mechanism of action serve as a conceptual starting point for further investigation into the therapeutic potential of this novel chemical entity.

In-Depth Technical Guide: 5-Bromo-4-isopentylpyrimidine (CAS 951884-42-7)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, experimental protocols, quantitative biological data, and specific mechanisms of action for 5-Bromo-4-isopentylpyrimidine (CAS 951884-42-7) is not publicly available at this time. The following guide is based on the general knowledge of substituted pyrimidines and serves as a foundational resource for potential research and development.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic aromatic compound that forms the basis for a wide array of biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and a vast number of synthetic therapeutic agents. The presence of a bromine atom at the 5-position and an isopentyl group at the 4-position of the pyrimidine ring suggests potential for this compound to interact with various biological targets, a hypothesis rooted in the known activities of similarly substituted pyrimidines.

Physicochemical Properties

While specific experimental data for this compound is limited, a summary of its basic chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 951884-42-7 | N/A |

| Molecular Formula | C₉H₁₃BrN₂ | N/A |

| Molecular Weight | 229.12 g/mol | N/A |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Potential Biological Significance and Therapeutic Areas of Interest

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The introduction of various substituents onto the pyrimidine ring can modulate the compound's physicochemical properties and its interaction with biological targets.

General Activities of Substituted Pyrimidines

Substituted pyrimidines have been extensively investigated and developed as therapeutic agents in several areas, including:

-

Oncology: Pyrimidine analogs, such as 5-fluorouracil, are cornerstone chemotherapeutic agents.[2]

-

Infectious Diseases: Pyrimidine derivatives have shown antibacterial, antifungal, and antiviral properties.[1]

-

Inflammation and Immunology: Certain pyrimidine-based compounds have demonstrated anti-inflammatory and immunomodulatory effects.[3]

-

Central Nervous System Disorders: The pyrimidine core is present in some drugs targeting the CNS.[1]

Hypothetical Workflow for Investigating this compound

Given the lack of specific data, a hypothetical workflow for the initial investigation of this compound is proposed. This workflow is based on standard practices in drug discovery and chemical biology.

Caption: A generalized workflow for the investigation of a novel chemical entity.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound have been published, this section provides generalized methodologies that could be adapted for its synthesis and initial biological evaluation.

General Synthesis Approach

The synthesis of this compound would likely involve the construction of the pyrimidine ring followed by or preceded by the introduction of the bromo and isopentyl substituents. A plausible retrosynthetic analysis is outlined below.

Caption: A simplified retrosynthetic approach for this compound.

General Protocol for Bromination (Hypothetical):

-

Dissolve the pyrimidine precursor (e.g., 4-isopentylpyrimidine) in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-pyrimidine derivative.

General Protocol for In Vitro Cytotoxicity Assay (Hypothetical)

To assess the potential anticancer activity, a standard cytotoxicity assay such as the MTT or MTS assay could be employed.

-

Cell Culture: Culture a panel of human cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Future Directions

The lack of available data for this compound presents an opportunity for novel research. Future studies should focus on:

-

Chemical Synthesis and Characterization: Developing and publishing a robust and scalable synthesis protocol, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, and elemental analysis).

-

Broad Biological Screening: Screening the compound against a diverse range of biological targets and in various phenotypic assays to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contribution of the bromo and isopentyl substituents to any observed biological activity.

Conclusion

While this compound (CAS 951884-42-7) is commercially available, it remains a largely uncharacterized molecule in the scientific literature. Based on the well-established biological importance of the pyrimidine scaffold, this compound represents a potential starting point for further investigation in various fields of drug discovery and chemical biology. The hypothetical protocols and workflows presented in this guide are intended to provide a framework for such future research endeavors. Researchers are encouraged to perform thorough safety evaluations before handling this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

5-Bromo-4-isopentylpyrimidine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and weight of 5-Bromo-4-isopentylpyrimidine, a halogenated pyrimidine derivative. Due to the limited availability of specific experimental data for this compound in public scientific literature, this document also presents a generalized, representative synthesis protocol and experimental workflow based on established methods for analogous 4-alkyl-5-bromopyrimidines. The provided information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular and Physicochemical Properties

This compound is a substituted pyrimidine with a bromine atom at the 5-position and an isopentyl group at the 4-position. The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H13BrN2 | [1] |

| Molecular Weight | 229.1 g/mol | [1] |

| CAS Number | 951884-42-7 | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Molecular Structure

The chemical structure of this compound consists of a pyrimidine ring, which is a diazine, substituted with a bromine atom and an isopentyl (3-methylbutyl) group.

Experimental Protocols: A Representative Synthesis

Reaction Scheme: A common route to 4-alkyl-5-bromopyrimidines involves the construction of the pyrimidine ring from appropriate precursors, followed by bromination, or the use of a pre-brominated starting material. One potential strategy involves the condensation of a β-keto ester with formamidine, followed by functional group manipulation and bromination.

Materials:

-

Ethyl 3-oxo-6-methylheptanoate

-

Formamidine acetate

-

Sodium ethoxide

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-isopentylpyrimidin-5-ol:

-

To a solution of sodium ethoxide in ethanol, add ethyl 3-oxo-6-methylheptanoate and formamidine acetate.

-

Reflux the mixture for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Bromination to this compound:

-

Dissolve the 4-isopentylpyrimidin-5-ol in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 4-alkyl-5-bromopyrimidine.

References

Navigating the Spectroscopic Landscape of 5-Bromo-4-isopentylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 5-Bromo-4-isopentylpyrimidine are limited. To provide a comprehensive and illustrative guide, this document utilizes 5-bromopyrimidine as a representative analogue. The data and methodologies presented herein are intended to serve as a foundational example of the characterization and synthesis workflow applicable to this class of compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for a representative bromopyrimidine structure. This data is crucial for confirming the identity, purity, and structure of the synthesized compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 5-Bromopyrimidine

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H | CDCl₃ | 9.148 | Singlet, 1H (H2) |

| 8.833 | Singlet, 2H (H4, H6) | ||

| ¹³C | CDCl₃ | 160.1 | C4, C6 |

| 157.8 | C2 | ||

| 121.5 | C5 |

Note: The specific chemical shifts for this compound would be expected to differ due to the presence of the isopentyl group, with additional signals corresponding to the alkyl protons and carbons.

Table 2: Infrared (IR) Spectroscopy Data of 5-Bromopyrimidine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1560-1400 | Strong-Medium | C=C and C=N Stretching |

| ~1100-1000 | Medium | C-H in-plane bending |

| ~800-600 | Strong | C-Br Stretch |

Note: The IR spectrum of this compound would additionally exhibit characteristic C-H stretching and bending vibrations from the isopentyl group in the 2960-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 3: Mass Spectrometry (MS) Data of 5-Bromopyrimidine

| m/z | Relative Intensity (%) | Assignment |

| 160 | 97.7 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 158 | 100.0 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 104 | 23.6 | [M-C₂H₂N]⁺ |

| 79 | 1.1 | [Br]⁺ |

| 52 | 18.8 | [C₃H₂N]⁺ |

Note: The molecular ion peaks for this compound would be observed at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would also differ, showing losses related to the isopentyl side chain.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of bromopyrimidine derivatives.

Synthesis of 5-Bromopyrimidine (Illustrative Protocol)

This protocol details a common method for the bromination of pyrimidine.

Materials:

-

Pyrimidine

-

Bromine

-

Deionized water

-

Ethanol

Procedure:

-

Add 48g (0.5 mol) of pyrimidine to 350 ml of deionized water in a reaction vessel.

-

Cool the mixture in an ice bath to below 50°C.

-

Slowly add 88g (0.55 mol) of bromine to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.

-

Filter the resulting precipitate and wash with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the purified 5-bromopyrimidine.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic isotopic patterns.

-

Analyze the fragmentation pattern to support the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrimidine derivative.

Solubility of 5-Bromo-4-isopentylpyrimidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-isopentylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility profile based on the compound's chemical structure and offers detailed experimental protocols for its empirical determination. The methodologies provided are grounded in standard pharmaceutical industry practices for assessing the solubility of novel chemical entities. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately measure and interpret the solubility of this compound in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological screening.

Introduction to this compound

This compound is a substituted pyrimidine with the chemical formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol .[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The lipophilic isopentyl group and the polarizable bromine atom on the pyrimidine ring of this compound suggest a solubility profile that will be highly dependent on the nature of the solvent. Understanding its solubility is crucial for further development, as poor solubility can impede absorption, distribution, metabolism, and elimination (ADME) properties, as well as complicate in-vitro assay results.

Expected Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively across different classes of organic solvents. The molecule possesses both non-polar (isopentyl chain, pyrimidine ring) and polar (nitrogen atoms, bromine atom) features.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-polar | Hexane, Toluene, Carbon Tetrachloride | Soluble | The non-polar nature of these solvents will effectively solvate the non-polar isopentyl group and the pyrimidine ring. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents possess sufficient polarity to interact with the nitrogen atoms and the bromine atom, while also being able to solvate the non-polar parts of the molecule.[5] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability to accept hydrogen bonds is present, but the lack of a hydrogen bond donor on the compound may limit solubility compared to polar aprotic solvents.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following sections detail standard methodologies for measuring both kinetic and thermodynamic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[6]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a syringe filter.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the test solvent. Analyze both the standard solutions and the supernatant from the equilibrated sample by HPLC.

-

Calculation: Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated DMSO stock solution into an aqueous buffer.[6] While this guide focuses on organic solvents, a similar principle can be applied.

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Selected organic solvents

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or plate reader. An increase in signal indicates the formation of a precipitate.

-

Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 2: Example of Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |

| Toluene | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |

| DMSO | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Purity and Stability of 5-Bromo-4-isopentylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 5-Bromo-4-isopentylpyrimidine, focusing on its purity and stability. Given the limited publicly available data specific to this compound, this document outlines recommended experimental protocols and expected outcomes based on established principles for analogous brominated pyrimidine derivatives and general pharmaceutical industry guidelines.

Introduction to this compound

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The purity and stability of such compounds are paramount, as impurities or degradation products can significantly impact biological activity, toxicity, and overall drug efficacy and safety.

Compound Profile:

| Attribute | Value |

| CAS Number | 951884-42-7[2][3] |

| Molecular Formula | C₉H₁₃BrN₂[2][3] |

| Molecular Weight | 229.12 g/mol [2][3] |

Purity Profile and Impurity Analysis

The purity of this compound is a critical parameter. Impurities can arise from the synthetic route, including starting materials, reagents, intermediates, and by-products.

Potential Impurities

Based on general synthetic pathways for pyrimidine derivatives, potential impurities may include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Isomers: Positional isomers formed during the bromination or alkylation steps.

-

Related substances: Compounds with similar structures, such as those resulting from incomplete reactions or side reactions.

-

Residual solvents: Solvents used during synthesis and purification.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Table 1: Recommended Analytical Methods for Purity Analysis

| Method | Purpose | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and detect organic impurities. | Purity ≥ 98.0% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and residual solvents. | Per ICH Q3C guidelines |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirm the chemical structure and identify organic impurities. | Structure consistent with reference |

| Elemental Analysis | Determine the elemental composition (C, H, N, Br). | Within ±0.4% of theoretical values[4] |

| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to assess the number of components.[5][6] | Single spot |

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of this compound. Method development and validation are essential for specific applications.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.[7][8][9] It provides evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[7]

Recommended Storage Conditions

Based on supplier information for this and similar compounds, the following storage conditions are recommended:

Some suppliers may also recommend storage at 2-8°C.[3] It is crucial to consult the supplier's specific recommendations.

Stability-Indicating Methods

The analytical methods used for stability studies must be "stability-indicating," meaning they can separate the intact compound from its degradation products. HPLC is the most common stability-indicating method.

Forced Degradation Studies

Forced degradation (or stress testing) helps to identify likely degradation products and establish the degradation pathways and intrinsic stability of the molecule.[7]

Table 2: Recommended Conditions for Forced Degradation Studies

| Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state) |

| Photostability | Exposure to light (ICH Q1B guidelines) |

Experimental Protocol: Accelerated Stability Study

This protocol outlines a typical accelerated stability study to predict the long-term stability of this compound.

-

Sample Preparation: Package the compound in a container closure system that mimics the intended storage.

-

Storage Conditions: Place samples in a stability chamber at accelerated conditions, e.g., 40°C / 75% relative humidity.

-

Testing Frequency: Test the samples at initial (time 0), 1, 3, and 6 months.

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Purity by a validated stability-indicating HPLC method

-

Identification (e.g., by ¹H NMR or IR)

-

-

Data Evaluation: Evaluate any significant changes in purity or the appearance of degradation products over time.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, brominated heterocyclic compounds can undergo several degradation reactions.

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

-

Debromination: Reductive dehalogenation is a potential degradation pathway for brominated organic compounds.[10]

-

Oxidation: The pyrimidine ring and the isopentyl side chain may be susceptible to oxidation.

Caption: Potential degradation pathways for this compound.

Recommended Workflow for Quality Control

A systematic workflow is essential to ensure the consistent quality of this compound for research and development purposes.

Caption: Recommended quality control workflow for this compound.

Conclusion

Ensuring the high purity and stability of this compound is fundamental for its successful application in research and drug development. This guide provides a framework for the analytical characterization and stability assessment of this compound. The implementation of robust analytical methods and a systematic approach to stability testing, as outlined, will contribute to reliable and reproducible scientific outcomes. Researchers are encouraged to perform thorough in-house validation of these methods for their specific needs.

References

- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | 951884-42-7 [chemicalbook.com]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Testing Drug Stability for Long-Term Storage [labonce.com]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

Synthesis of 5-Bromo-4-isopentylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-4-isopentylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental core in numerous therapeutic agents, and the strategic introduction of substituents, such as alkyl and halogen moieties, is a key strategy in the development of novel bioactive molecules. This document outlines a two-step synthetic pathway, detailing experimental protocols, and presenting quantitative data in a structured format to aid in laboratory-scale synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from a commercially available halopyrimidine. The proposed strategy involves:

-

Introduction of the isopentyl group: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to install the isopentyl group at the C4 position of the pyrimidine ring. This method is chosen for its high functional group tolerance and generally good yields.

-

Bromination of the pyrimidine ring: Subsequent electrophilic bromination at the C5 position of the 4-isopentylpyrimidine intermediate using N-Bromosuccinimide (NBS) yields the final product. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack on the pyrimidine ring.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Isopentylpyrimidine via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 4-chloropyrimidine with isopentylboronic acid. The reaction conditions are adapted from established protocols for similar Suzuki couplings of chloropyrimidines.[1][2]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 4-Isopentylpyrimidine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 |

| Isopentylboronic Acid | C₅H₁₃BO₂ | 115.96 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

| Water (degassed) | H₂O | 18.02 |

Procedure:

-

To a flame-dried Schlenk flask, add 4-chloropyrimidine (1.0 eq), isopentylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-isopentylpyrimidine.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 60-85%.

Step 2: Synthesis of this compound

This procedure describes the electrophilic bromination of the 4-isopentylpyrimidine intermediate at the C5 position using N-Bromosuccinimide (NBS).[3][4]

Reaction Scheme:

Caption: Bromination of 4-Isopentylpyrimidine to yield the final product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Isopentylpyrimidine | C₉H₁₄N₂ | 150.22 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Acetonitrile (anhydrous) | C₂H₃N | 41.05 |

Procedure:

-

Dissolve 4-isopentylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.

Expected Yield: Yields for the bromination of similar pyrimidine derivatives are typically in the range of 70-95%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki Coupling | 4-Chloropyrimidine | Isopentylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 60-85 |

| 2 | Bromination | 4-Isopentylpyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt | 2-4 | 70-95 |

Relevance in Drug Development

Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are known to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5] The introduction of a bromine atom can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability. Furthermore, the bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential as an intermediate for the synthesis of kinase inhibitors or other targeted therapies. The isopentyl group can provide favorable interactions with hydrophobic pockets in protein targets.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound. The two-step approach, utilizing a Suzuki-Miyaura coupling followed by electrophilic bromination, offers a reliable method for accessing this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of this and structurally related pyrimidine derivatives for further investigation.

References

The Rising Therapeutic Potential of 5-Bromo-4-Alkylpyrimidines: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the burgeoning field of 5-bromo-4-alkylpyrimidine derivatives and their significant potential in drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action. The unique structural motif of a pyrimidine core, substituted with a bromine atom at the 5-position and an alkyl group at the 4-position, has been shown to confer a range of potent biological effects, from anticancer and kinase inhibition to antimicrobial and antifungal activities.

Core Biological Activities and Quantitative Data

5-Bromo-4-alkylpyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant activity against a variety of biological targets. The accumulated data from numerous studies, summarized below, highlights the potential of this chemical class in addressing critical unmet medical needs.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-bromo-4-alkylpyrimidines. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of critical cellular enzymes and the disruption of essential signaling pathways. For instance, certain derivatives have demonstrated potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] The growth inhibitory effects have been observed in various tumor cell lines.[1][2]

| Compound Class | Target | Cell Line | Activity Type | Value | Reference |

| 5-Substituted O4-alkylpyrimidines | CDK2 | - | IC50 | 0.8 nM - 7.4 nM | [1][2] |

| 5-Formyl-O4-sec-butyl-N2-arylsulfonamido-pyrimidine | Tumor Cells | - | GI50 | 0.57 µM | [1][2] |

| 5-Bromo-1-mesyluracil (BMsU) | DNA/RNA Synthesis | HeLa | - | - | [3] |

| 5-Bromo-1-mesyluracil (BMsU) | Mouse Anaplastic Mammary Carcinoma | In vivo | Dose | 50 mg/kg | [3] |

Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, and the 5-bromo-4-alkyl substitution pattern has been successfully exploited to develop potent and selective inhibitors of various kinases. These kinases are often implicated in cancer and other diseases, making these compounds promising therapeutic candidates. Notably, derivatives of 2-amino-5-bromo-4-methylpyridine serve as crucial intermediates in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated for cancer therapy.[4] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is another important core structure for developing kinase inhibitors.[5]

| Compound Class | Target Kinase | Activity Type | Value | Reference |

| 5-Substituted O4-alkylpyrimidines | CDK2 | IC50 | 0.8 nM - 7.4 nM | [1][2] |

| 2-Amino-5-bromo-4-methylpyridine derivatives | PLK4 | - | - | [4] |

| Pyrazolo[3,4-d]pyrimidines | Various Oncogenic Kinases | - | - | [5] |

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, 5-bromo-4-alkylpyrimidines have demonstrated promising activity against a range of microbial pathogens. The presence of the bromine atom can enhance the antimicrobial properties of the pyrimidine core. For example, a 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide derivative exhibited excellent antifungal activity against Phompsis sp.[6] Furthermore, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with bromo substitutions have shown potent activity against Staphylococcus aureus.[7]

| Compound | Target Organism | Activity Type | Value | Reference |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phompsis sp. | EC50 | 10.5 µg/ml | [6] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | Staphylococcus aureus | MIC | 8 mg/L | [7] |

Key Experimental Protocols

The biological evaluation of 5-bromo-4-alkylpyrimidines relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Kinase Inhibition Assay (Example: CDK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human CDK2/cyclin E enzyme

-

Histone H1 substrate

-

[-32P]ATP

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound dilution, and the CDK2/cyclin E enzyme. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of Histone H1 and [-32P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [-32P]ATP.

-

Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Microorganism of interest (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial twofold dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microorganism suspension.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-bromo-4-alkylpyrimidines are often attributed to their ability to modulate specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development efforts.

PLK4 Signaling Pathway Inhibition

Derivatives of 2-amino-5-bromo-4-methylpyridine are precursors to potent PLK4 inhibitors.[4] PLK4 is a master regulator of centriole duplication, a critical process in cell division. In cancer cells, where PLK4 is often overexpressed, its inhibition can lead to mitotic catastrophe and apoptosis.

Caption: Inhibition of the PLK4 signaling pathway by 5-bromo-4-alkylpyrimidine derivatives.

General Kinase Inhibition Workflow

The development of kinase inhibitors often follows a structured workflow, from initial screening to lead optimization. This process involves a combination of computational and experimental approaches to identify and refine potent and selective inhibitors.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

The 5-bromo-4-alkylpyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency and selectivity, make this class of compounds a focal point for ongoing research in oncology, infectious diseases, and beyond. This technical guide provides a foundational understanding of the current landscape, empowering researchers to build upon the existing knowledge and unlock the full therapeutic potential of these remarkable molecules.

References

- 1. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. wjarr.com [wjarr.com]

- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-isopentylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast number of pharmacologically active molecules, making the Suzuki coupling indispensable in medicinal chemistry and drug discovery.[1][2] Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" found in numerous therapeutic agents, including kinase inhibitors for oncology.[1]

5-Bromo-4-isopentylpyrimidine is a valuable building block for synthesizing novel substituted pyrimidines. The isopentyl group provides lipophilicity, which can be advantageous for pharmacokinetic properties, while the bromo substituent at the 5-position serves as a versatile handle for introducing molecular diversity via cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards palladium-catalyzed reactions.[1]

These application notes provide a detailed, generalized protocol for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][3][4] This is often the rate-determining step in the cycle.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2][3][4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3][4]

Data Presentation: Representative Reaction Conditions

While specific yield data for this compound is not available in the cited literature, the following table summarizes typical conditions and outcomes for Suzuki couplings of structurally related 5-bromopyrimidines. This data serves as a valuable reference for reaction optimization.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 86 |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

Table adapted from protocols for 5-bromopyrimidine. Yields are illustrative and will vary based on the specific substrates and precise conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials and Equipment

-

Substrates: this compound, Aryl- or Heteroarylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

-

Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

-

Solvents: Anhydrous, degassed 1,4-dioxane, toluene, or dimethoxyethane (DME), and degassed water.

-

Glassware: Schlenk flask or reaction vial, magnetic stir bar, reflux condenser.

-

Equipment: Magnetic stirrer with heating plate (or oil bath), inert gas line (Argon or Nitrogen), rotary evaporator, equipment for column chromatography (silica gel, solvents), TLC plates, and LC-MS for reaction monitoring.

Detailed Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

-

Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 (organic:water).[1] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at a temperature between 80-100 °C.[1]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to over 24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-4-isopentylpyrimidine product.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

-

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. This makes the Sonogashira coupling of 5-bromopyrimidine a key transformation in the synthesis of novel drug candidates. These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-bromopyrimidine with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-bromopyrimidine to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

-

After the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.

Protocol 2: Procedure at Elevated Temperature for Less Reactive Substrates

This protocol is beneficial for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Terminal alkyne (1.1 - 1.2 equiv)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Copper(I) iodide (CuI) (5-7 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add 5-bromopyrimidine, Pd(CF₃COO)₂, PPh₃, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add anhydrous DMF and triethylamine.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 1-3 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.

Protocol 3: Copper-Free Sonogashira Coupling

The elimination of the copper co-catalyst can be advantageous in the synthesis of molecules where copper contamination is a concern, such as in certain pharmaceutical applications.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

A suitable phosphine ligand (e.g., S-Phos, P(t-Bu)₃) (4-10 mol%)

-

A suitable base (e.g., Cs₂CO₃, n-Bu₄N⁺OH⁻) (2.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF, or an aqueous medium)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a dry Schlenk flask, combine 5-bromopyrimidine, Pd(OAc)₂, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the specific catalytic system) until the reaction is complete.

-

Follow a standard aqueous workup procedure as described in the previous protocols.

-

Purify the product via column chromatography.

Protocol 4: Microwave-Assisted Sonogashira Coupling